molecular formula C25H19ClN2O5 B2567305 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID CAS No. 380475-80-9

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID

Cat. No.: B2567305
CAS No.: 380475-80-9
M. Wt: 462.89
InChI Key: UQSVROZCRRJPSU-UHFFFAOYSA-N
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Description

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol to form 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorobenzyl)oxy]benzoic acid
  • 4-[(3-Chlorobenzyl)oxy]benzoic acid
  • 3-(2-Chlorobenzyloxy)phenylboronic acid

Uniqueness

3-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O5/c1-32-22-10-9-16(12-23(22)33-15-18-5-2-3-8-21(18)26)11-19(14-27)24(29)28-20-7-4-6-17(13-20)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVROZCRRJPSU-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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